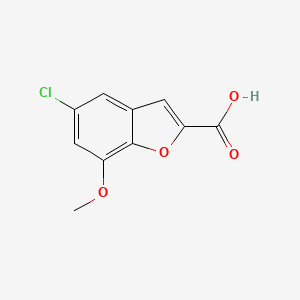
4-(2,3-Dichlorophenyl)phenol
Descripción general
Descripción
4-(2,3-Dichlorophenyl)phenol is a derivative of phenol that contains two chlorine atoms . Dichlorophenols are used as intermediates in the manufacture of more complex chemical compounds, including the common herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .
Synthesis Analysis
The synthesis of 2,4-dichlorophenol involves chloridizing phenol or o-chlorophenol serving as a raw material and a mixture which is prepared from boric acid, phenyl sulfide and ferric trichloride and serves as a catalyst to generate a 2,4-dichlorophen coarse product . There are also several laboratory methods for the synthesis of phenols, such as by an ester rearrangement in the Fries rearrangement, by a rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, by hydrolysis of phenolic esters or ethers, by reduction of quinones .Molecular Structure Analysis
The molecular formula of 2,4-dichlorophenol is C6H4Cl2O . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Phenols, including 4-(2,3-Dichlorophenyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Aplicaciones Científicas De Investigación
Environmental Monitoring and Remediation
Research has explored the identification and quantification of phenolic compounds, including derivatives similar to 4-(2,3-Dichlorophenyl)phenol, in environmental samples. For example, Castillo, Puig, and Barceló (1997) developed a method for determining priority phenolic compounds in water using liquid-solid extraction followed by liquid chromatography. This method is crucial for monitoring water quality and assessing the effectiveness of water treatment processes (Castillo, Puig, & Barceló, 1997).
Photocatalytic Degradation Studies
The degradation of phenolic compounds under visible light using photocatalysts has been studied to understand their breakdown in natural environments and wastewater treatment systems. Kim and Choi (2005) investigated the visible-light-induced degradation of phenolic compounds, including 4-chlorophenol and 2,4-dichlorophenol, in aqueous suspensions of pure TiO2. These findings are significant for the development of environmentally friendly photocatalytic degradation processes for organic pollutants (Kim & Choi, 2005).
Adsorption and Removal Techniques
Activated carbon fibers and other materials have been evaluated for their efficiency in adsorbing phenolic compounds from aqueous solutions. Liu et al. (2010) conducted studies on the adsorption isotherm, kinetics, and mechanisms for the removal of various substituted phenols, providing insights into the design of effective filtration and purification systems for industrial effluents and contaminated water bodies (Liu et al., 2010).
Molecular Studies and Chemical Synthesis
Research into the synthesis and molecular structure of compounds related to 4-(2,3-Dichlorophenyl)phenol aids in understanding their chemical behavior and potential applications in various fields, including pharmaceuticals. Quan (2005) focused on synthesizing a related compound, demonstrating the relevance of these chemical investigations in developing new materials and intermediates (Quan, 2005).
Antimicrobial Studies
The exploration of the antimicrobial properties of phenolic compounds and their derivatives is crucial for the development of new disinfectants and antiseptics. Studies such as those by Zhang and Huang (2003) on the oxidative transformation of triclosan and chlorophene by manganese oxides provide valuable information on the potential use of these compounds in controlling microbial growth in various settings (Zhang & Huang, 2003).
Mecanismo De Acción
Target of Action
4-(2,3-Dichlorophenyl)phenol is a derivative of phenol containing two chlorine atoms . It is an antimicrobial agent shown to exert activity against cestodes, protozoa, fungi, and bacteria .
Mode of Action
As a phenolic compound, it may exert its antimicrobial effects by disrupting the cell membrane, denaturing proteins, and inactivating enzymes .
Biochemical Pathways
Phenolic compounds are known to interfere with the energy production processes of cells, such as oxidative phosphorylation .
Pharmacokinetics
A study on structurally similar compounds, 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol and 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol, showed that increases in dose led to proportionate increases in the maximum blood substance concentration .
Result of Action
As an antimicrobial agent, it likely results in the death of microorganisms by disrupting their cellular functions .
Action Environment
The action, efficacy, and stability of 4-(2,3-Dichlorophenyl)phenol can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its solubility, absorption, and interaction with its targets .
Safety and Hazards
4-(2,3-Dichlorophenyl)phenol is considered hazardous. It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, carcinogenicity, specific target organ toxicity (single exposure). The target organs include the respiratory system .
Propiedades
IUPAC Name |
4-(2,3-dichlorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-11-3-1-2-10(12(11)14)8-4-6-9(15)7-5-8/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOHHFUBWXQVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968471 | |
| Record name | 2',3'-Dichloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53714-66-2 | |
| Record name | 4'-Hydroxy-2,3-dichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053714662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-Dichloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(1-Isopropyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B3060501.png)



![methyl N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate](/img/structure/B3060509.png)



